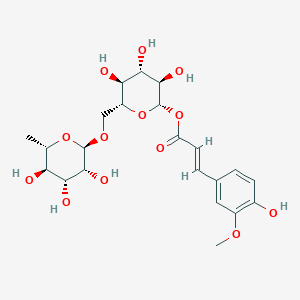
Clemomandshuricoside B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Clemomandshuricoside B typically involves the glycosylation of β-D-Glucopyranose with a suitable aglycone. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the formation of the desired glycosidic bond.
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as specific plant species known to contain this compound. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions: Clemomandshuricoside B undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the glucopyranose moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups in the aglycone part can be reduced to alcohols.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in anhydrous conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted glycosides .
Aplicaciones Científicas De Investigación
Chemistry: Used as a reference compound in glycoside synthesis and structural analysis.
Biology: Investigated for its role in plant metabolism and defense mechanisms.
Medicine: Explored for its potential antiviral properties, particularly against COVID-19.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of Clemomandshuricoside B involves its interaction with specific molecular targets. It has been shown to bind to the main protease of SARS-CoV-2, inhibiting its activity and thus exhibiting antiviral effects . The pathways involved include the inhibition of viral replication and modulation of host immune responses.
Comparación Con Compuestos Similares
- 3’,5-Dihydroxy-4’,6,7-Trimethoxyflavanone
- Isovitexin-2’-O-Rhamnoside
- Solafuranone
- ®-5,3’-Dimethyl hesperidin
- Phloretin 3’,5’-Di-C-glucoside
- Isomargaritene
- Margaritene
Comparison: Clemomandshuricoside B is unique due to its specific glycosidic structure and the presence of both methoxy and hydroxyl groups, which contribute to its distinct chemical reactivity and biological activity. Compared to similar compounds, it has shown promising antiviral properties, making it a potential candidate for therapeutic applications .
Propiedades
Fórmula molecular |
C22H30O13 |
|---|---|
Peso molecular |
502.5 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C22H30O13/c1-9-15(25)17(27)19(29)21(33-9)32-8-13-16(26)18(28)20(30)22(34-13)35-14(24)6-4-10-3-5-11(23)12(7-10)31-2/h3-7,9,13,15-23,25-30H,8H2,1-2H3/b6-4+/t9-,13+,15-,16+,17+,18-,19+,20+,21+,22-/m0/s1 |
Clave InChI |
IACGCNCKRUFSAK-BKJBWSIDSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)O)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C=CC3=CC(=C(C=C3)O)OC)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(7-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13403624.png)
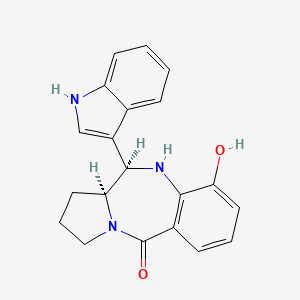
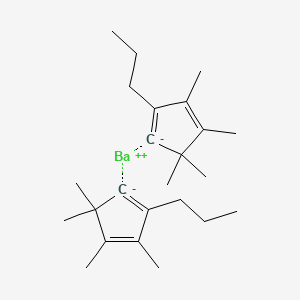
![[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] (2S)-2-amino-3-phenylpropanoate](/img/structure/B13403657.png)
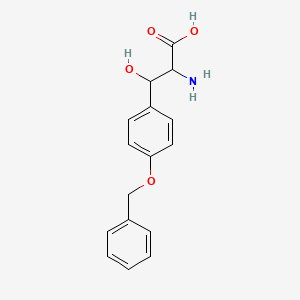
![3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-propionic acid](/img/structure/B13403665.png)
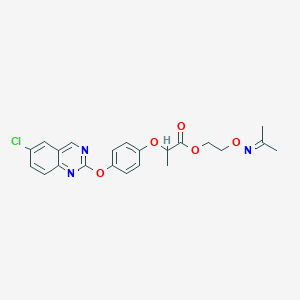
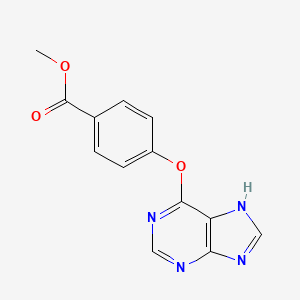
![2-Hydroxy-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]acetamide](/img/structure/B13403675.png)
![2-Ethoxy-3-(4-{2-[2-methyl-5-(4-methylthiophenyl)-pyrrol-1-yl]-ethoxy)-phenyl)-propionic acid](/img/structure/B13403681.png)
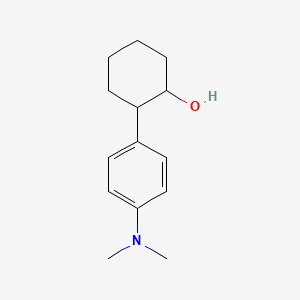
![2-[[3-[1-[4-[[2-[[2-[6-(2,5-Dioxopyrrol-1-yl)hexanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B13403687.png)
![2,2,3-Trideuterio-3-[methyl(pentyl)amino]propanoic acid;hydrochloride](/img/structure/B13403690.png)
![8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen](/img/structure/B13403703.png)
